3-(Trifluoromethylthio)phenol 3-(Trifluoromethylthio)phenol
Brand Name: Vulcanchem
CAS No.: 3823-40-3
VCID: VC20886438
InChI: InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
SMILES: C1=CC(=CC(=C1)SC(F)(F)F)O
Molecular Formula: C7H5F3OS
Molecular Weight: 194.18 g/mol

3-(Trifluoromethylthio)phenol

CAS No.: 3823-40-3

Cat. No.: VC20886438

Molecular Formula: C7H5F3OS

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethylthio)phenol - 3823-40-3

Specification

CAS No. 3823-40-3
Molecular Formula C7H5F3OS
Molecular Weight 194.18 g/mol
IUPAC Name 3-(trifluoromethylsulfanyl)phenol
Standard InChI InChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4,11H
Standard InChI Key FRSIRCKEPOPEFZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)SC(F)(F)F)O
Canonical SMILES C1=CC(=CC(=C1)SC(F)(F)F)O

Introduction

3-(Trifluoromethylthio)phenol, with the CAS number 3823-40-3, is a chemical compound that belongs to the class of organosulfur compounds. It features a trifluoromethylthio group attached to a phenolic ring, which imparts unique chemical and physical properties. This compound is of interest in various fields due to its potential applications in organic synthesis and pharmaceutical chemistry.

Synthesis Methods

The synthesis of 3-(Trifluoromethylthio)phenol typically involves methods that introduce a trifluoromethylthio group into an aromatic ring. One common approach is through electrophilic aromatic substitution using reagents like N-trifluoromethylsulfanyl aniline (PhNHSCF₃), often activated by Lewis or Brønsted acids .

Example Synthesis Route:

  • Starting Material: Phenol derivatives.

  • Reagent: PhNHSCF₃.

  • Activator: Triflic acid (TfOH).

  • Conditions: Room temperature, dichloromethane as solvent.

This method allows for regioselective introduction of the SCF₃ group onto phenols, though specific conditions may vary based on substituents present on the phenolic ring .

Applications in Organic Chemistry

In organic chemistry, compounds like 3-(Trifluoromethylthio)phenol are valuable intermediates for further functionalization reactions due to their reactive sites:

  • The hydroxyl (-OH) group can participate in esterification or etherification reactions.

  • The CF₃S moiety can be involved in cross-coupling reactions or used as a leaving group under certain conditions.

These functionalities make it useful for synthesizing complex molecules with diverse applications.

Analytical Techniques

For characterization, several analytical techniques are employed:

Spectroscopic Analysis:

  • NMR Spectroscopy: Useful for determining structural details through proton (1^1H NMR) and carbon (13^{13}C NMR) signals.

  • Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns.

Example spectroscopic data might include:
NMR\text{NMR}
1H NMR^1\text{H NMR} could show signals corresponding to aromatic protons around δ=68\delta = 6 - 8.
13C NMR^{13}\text{C NMR} would reveal carbons attached directly to fluorine with characteristic coupling constants indicative of CF₃ groups.

Chromatographic Purification:

Flash column chromatography is commonly used for purification purposes .

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